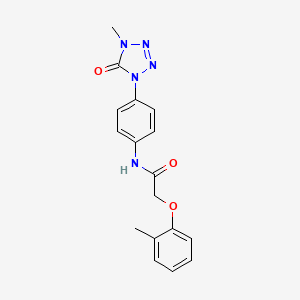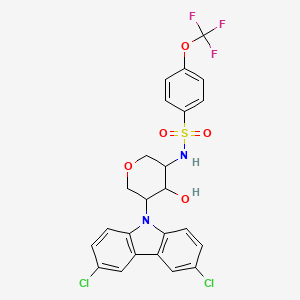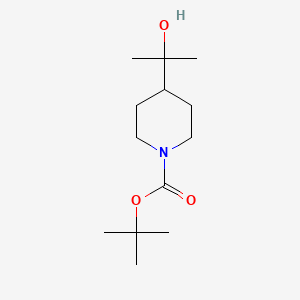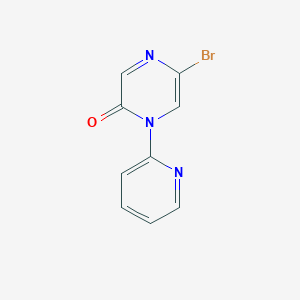
3-(1-Bromoethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromoethyl)oxane is a chemical compound with the CAS number 1534080-33-5 . It is used in various chemical reactions and has several properties that make it useful in a laboratory setting .
Synthesis Analysis
The synthesis of 3-(1-Bromoethyl)oxane involves several steps. One method involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at different temperatures . Another method involves the use of t-BuOK in t-BuOH at 80°C . The yield of the reaction varies depending on the conditions and the reagents used .Molecular Structure Analysis
The molecular structure of 3-(1-Bromoethyl)oxane is represented by the InChI code 1S/C7H13BrO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Chemical Reactions Analysis
3-(1-Bromoethyl)oxane can undergo several chemical reactions. For instance, it can participate in the formation of oxetanes through epoxide opening with trimethyloxosulfonium ylide . The yield of these reactions can vary depending on the conditions and the reagents used .Physical And Chemical Properties Analysis
3-(1-Bromoethyl)oxane has a molecular weight of 193.08 . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Oxidative Dehydrogenation
Brominated compounds play a crucial role in oxidative dehydrogenation, a method for producing olefins, diolefins, and aromatics. The use of bromine as an oxidant has been shown to achieve high yields of desired products at moderate temperatures, showcasing its potential for developing low-temperature propylene technologies and synthesizing various commercially valuable unsaturated hydrocarbons (Ding, Metiu, & Stucky, 2013).
Catalytic Synthesis
Brominated intermediates are instrumental in catalytic processes for synthesizing complex molecules. For example, mixed-metal assemblies using brominated components have demonstrated significant magnetic properties, highlighting their importance in materials science (Tamaki et al., 1992).
Environmental Impact and Water Treatment
The environmental behavior of brominated compounds, including their transformation and degradation in water treatment processes, is a significant area of research. Studies on ozonation in marine recirculation systems have explored how brominated disinfection by-products form and their potential impacts, providing insights into managing and mitigating environmental risks (Tango & Gagnon, 2003).
Advanced Oxidation Processes
Research into the degradation of pollutants using advanced oxidation processes (AOPs) often involves brominated radicals. Identifying the radicals involved in such processes helps in understanding and optimizing the degradation of persistent organic pollutants in water, such as 1,4-dioxane, highlighting the role of bromine and brominated compounds in environmental remediation technologies (Cashman, Kirschenbaum, Holowachuk, & Boving, 2019).
Safety and Hazards
3-(1-Bromoethyl)oxane is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
3-(1-bromoethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQYGDYNCDEWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2780624.png)


![3-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2780631.png)

![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2780633.png)
![3,4-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2780635.png)

![4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780637.png)
![N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2780640.png)
![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)